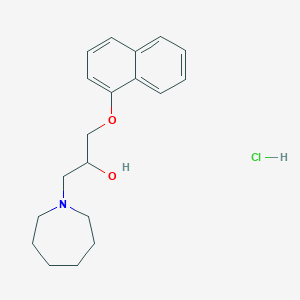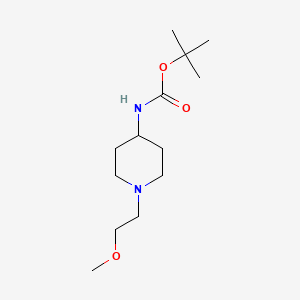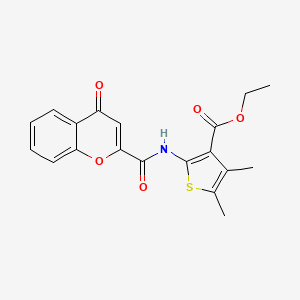
ethyl 4,5-dimethyl-2-(4-oxo-4H-chromene-2-carboxamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,5-dimethyl-2-(4-oxo-4H-chromene-2-carboxamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H17NO5S and its molecular weight is 371.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
One significant area of research involves the examination of this compound's structure-activity relationship and its potential as an anticancer agent. Studies have demonstrated that certain analogs can mitigate drug resistance in cancer cells, a major barrier in cancer treatment. Specifically, derivatives of this compound have shown low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells, highlighting their ability to selectively kill drug-resistant cancer cells over parent cancer cells. These findings suggest promising avenues for treating cancers with multiple drug resistances (Das et al., 2009).
Antimicrobial Activity
Research into novel thiophene and thienopyrimidine derivatives, including ethyl 4,5-dimethyl-2-(4-oxo-4H-chromene-2-carboxamido)thiophene-3-carboxylate analogs, has shown that these compounds possess significant antiproliferative activity, particularly against breast and colon cancer cell lines. Their antimicrobial efficacy has been demonstrated, with certain compounds exhibiting remarkable activity against specific cancer cell lines, providing a foundation for further exploration of these compounds in cancer therapy (Ghorab et al., 2013).
Synthesis and Characterization
The synthesis and characterization of related compounds have been extensively studied, revealing the potential for a wide range of applications. For instance, derivatives have been synthesized with significant antimicrobial activity, suggesting their utility in developing new antimicrobial agents. These studies often involve detailed structural analysis and evaluation of biological activity, offering insights into the compound's utility in various scientific applications (Spoorthy et al., 2021).
Organic Synthesis and Catalysis
Research has also focused on the role of this compound and its derivatives in organic synthesis, particularly in the development of efficient, atom-economical synthesis methods for medicinally promising compounds. These studies contribute to the broader field of organic chemistry by providing new routes to complex molecules, potentially with significant biological activity (Boominathan et al., 2011).
Mechanism of Action
Target of Action
The compound ethyl 4,5-dimethyl-2-(4-oxo-4H-chromene-2-carboxamido)thiophene-3-carboxylate belongs to the class of 2H/4H-chromene (2H/4H-ch) compounds . These compounds have been found to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . .
Mode of Action
The mode of action of 2H/4H-chromene compounds is diverse and depends on the specific biological activity. For example, some 2H/4H-chromene compounds have been found to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters . .
Biochemical Pathways
The biochemical pathways affected by 2H/4H-chromene compounds are numerous, given their wide range of biological activities . For instance, their anticancer activity could involve the disruption of cell cycle regulation or induction of apoptosis Their antidiabetic activity might involve the modulation of insulin signaling pathways.
Result of Action
The result of the action of 2H/4H-chromene compounds can vary widely depending on their specific biological activity. For example, their anticancer activity could result in the death of cancer cells, while their antidiabetic activity could result in improved glucose homeostasis
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-4-24-19(23)16-10(2)11(3)26-18(16)20-17(22)15-9-13(21)12-7-5-6-8-14(12)25-15/h5-9H,4H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWSCYGITJIJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
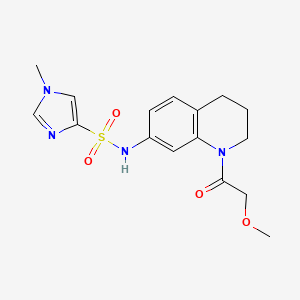
![N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2853127.png)
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}butanamide](/img/structure/B2853128.png)

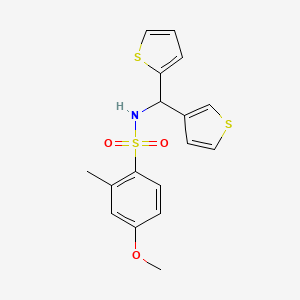
![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2853136.png)


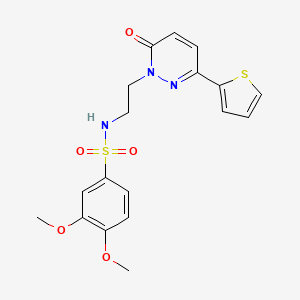
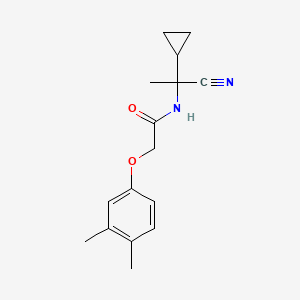
![6-Oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B2853141.png)
![6-((tetrahydrofuran-2-yl)methyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2853144.png)
